Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2
Description
This 13-amino acid peptide features a pyroglutamyl (Pyr) modification at the N-terminus and an amidated C-terminus (NH₂). Its sequence includes residues such as glutamine (Gln), lysine (Lys), leucine (Leu), tryptophan (Trp), and histidine (His), which are associated with diverse biological functions, including antioxidant activity, immune modulation, and gut health . Synthesized via solid-phase peptide synthesis (SPPS) using MBHA resin, this peptide demonstrates structural complexity tailored for stability and bioavailability .
Properties
Molecular Formula |
C71H110N22O18S |
|---|---|
Molecular Weight |
1591.8 g/mol |
IUPAC Name |
N-[6-amino-1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101) |
InChI Key |
DXMFSGIDMUPBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Activation
The synthesis begins with the selection of a resin compatible with the target peptide’s C-terminal amide group. Rink amide resin or NovaSyn® TGA resin is commonly used due to their acid-labile linkers, which enable cleavage under mild conditions (e.g., 95% TFA). For a 0.1 mmol scale synthesis, 200 mg of resin (loading: 0.5 mmol/g) is typically employed. The resin is pre-swollen in dimethylformamide (DMF) and activated using a 20% piperidine solution to remove the Fmoc protecting group.
Fmoc-Based Sequential Coupling
The peptide chain is assembled using Fmoc-protected amino acids in a C-to-N direction. Key steps include:
-
Double coupling : Bulky residues (e.g., Trp, Asn, Gln) require extended coupling times or double couplings to ensure >99% efficiency. For example, Asn⁹ and Gln⁶ are coupled using a 5-fold molar excess of amino acids with DIC/Oxyma as activators and DIEA as a base.
-
Side-chain protection : Critical protecting groups include Trt for His¹², Pbf for Arg³, and Boc for Lys² (Table 1).
Table 1: Side-Chain Protecting Groups
| Amino Acid | Protecting Group | Purpose |
|---|---|---|
| Lysine | Boc | Prevents undesired side reactions |
| Histidine | Trt | Enhances solubility |
| Arginine | Pbf | Reduces racemization |
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using a TFA-based cocktail (TFA:TIS:H₂O = 95:2.5:2.5). This step simultaneously removes acid-labile protecting groups (e.g., Trt, Pbf). The crude peptide is precipitated in cold methyl tert-butyl ether (MTBE) and lyophilized.
Optimization of Coupling Efficiency
Challenges with Bulky Residues
The presence of tryptophan (Trp⁷) and methionine (Met¹⁴) introduces steric hindrance, reducing coupling efficiency. Strategies to mitigate this include:
Monitoring and Quality Control
MALDI-TOF mass spectrometry is used after microcleavage (5 mg resin) to verify the molecular weight (theoretical: 1591.83 g/mol). Discrepancies >0.1% indicate incomplete couplings or side reactions, necessitating recoupling.
Post-Synthesis Purification
Reversed-Phase HPLC (RP-HPLC)
The crude peptide is purified using a C18 column with a gradient of 0.1% TFA in water (A) and 60% acetonitrile/0.1% TFA (B). Typical conditions:
-
Flow rate : 20 mL/min (preparative) or 1 mL/min (analytical)
-
Gradient : 10–60% B over 30 minutes
Table 2: Purification Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Retention time | 18.2 minutes |
| Yield | 60–70% |
Analytical Characterization
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ observed: 1592.84 vs. theoretical: 1591.83). Isotopic patterns are analyzed to detect deletions or modifications.
Circular Dichroism (CD) Spectroscopy
CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation, consistent with bombesin analogues. A minimum at 200 nm and shoulder at 222 nm indicate partial α-helix formation.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Cancer Therapy
Pyr-Gln-Lys-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has been explored as a potential therapeutic agent in cancer treatment. Its ability to bind to bombesin receptors, which are overexpressed in various tumors, makes it an attractive candidate for targeted therapy.
- Case Study : A study demonstrated the synthesis and evaluation of this peptide conjugated with radiolabels for imaging and therapeutic purposes in breast cancer models. The results indicated that the peptide could effectively target bombesin receptors on cancer cells, enhancing the specificity and efficacy of the treatment .
Drug Delivery Systems
The peptide's affinity for specific receptors allows it to be used in drug delivery systems, particularly for delivering cytotoxic agents directly to tumor sites.
- Research Findings : Research has shown that conjugating this peptide with chemotherapeutic agents improves their pharmacokinetics and bioavailability, leading to reduced side effects and increased therapeutic efficacy .
Neurobiology
In neurobiology, the peptide's role as a neuromodulator is being studied. It can influence neurogenic processes and has implications for understanding neurodegenerative diseases.
- Insights : Studies have indicated that bombesin-like peptides can modulate neurotransmitter release and neuronal excitability, which may provide insights into therapeutic strategies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 involves its binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it stimulates the release of gastrin and other gastrointestinal hormones, leading to various physiological effects. The peptide can also activate downstream signaling pathways, such as the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium and activation of protein kinase C (PKC) .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Efficacy in Animal Models
Table 2: Comparative Efficacy in Piglet Studies
Key Findings:
- Growth Performance : Both Gln and Ala-Gln dipeptides at 0.125–0.45% doses improved weight gain and feed efficiency in piglets, with Ala-Gln showing superior reductions in diarrhea rates .
- Antioxidant Capacity : Gln dipeptides linearly increased SOD and GSH-Px activity, while Ala-Gln reduced MDA (lipid peroxidation marker) via quadratic dose responses . The target peptide’s Trp and His residues may similarly enhance antioxidant pathways but require empirical validation.
- Intestinal Health : All compounds improved villus height and crypt depth ratios, critical for nutrient absorption. The target peptide’s Leu and Gly residues may further support mucosal integrity .
Cost and Practical Considerations
- Gln Dipeptides : At 0.125%, Gln dipeptides achieved growth performance comparable to 2% plasma protein at lower feed costs .
- Ala-Gln Dipeptides : Optimal doses (0.30%) balanced efficacy and cost, with quadratic improvements in feed conversion ratios .
- Target Peptide : Synthesis costs for longer peptides are higher, but enhanced stability and multifunctionality could justify use in specialized applications (e.g., therapeutic feeds) .
Biological Activity
Pyr-Gln-Lys-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2, often referred to as Lys3, is a synthetic peptide that has garnered attention in the field of biomedical research due to its diverse biological activities. This article delves into the various aspects of its biological activity, supported by relevant data tables, case studies, and research findings.
Structure and Composition
The peptide consists of 12 amino acids with a terminal amide group, which enhances its stability and bioactivity. The sequence includes:
- Pyr : Pyrrolidine
- Gln : Glutamine
- Lys : Lysine
- Leu : Leucine
- Gly : Glycine
- Asn : Asparagine
- Gln : Glutamine (repeated)
- Trp : Tryptophan
- Ala : Alanine
- Val : Valine
- Gly : Glycine (repeated)
- His : Histidine
- Leu : Leucine (repeated)
- Met-NH2 : Methionine with an amide group
Anticancer Properties
Recent studies have demonstrated that Lys3 exhibits significant anticancer properties. It has been shown to target gastrin-releasing peptide receptors (GRPR), which are overexpressed in various tumors, including prostate cancer. In vitro studies revealed that Lys3 can inhibit cell proliferation and induce apoptosis in GRPR-positive cancer cell lines .
Antimicrobial Activity
Lys3 has also been evaluated for its antimicrobial properties. Research indicates that this peptide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Immunomodulatory Effects
The peptide has shown potential immunomodulatory effects, enhancing the immune response in certain contexts. This property is particularly relevant in therapeutic applications for chronic infections and cancer treatment, where boosting the immune system can improve outcomes .
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits GRPR-positive tumor growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Immunomodulatory | Enhances immune response |
Case Studies
- Prostate Cancer Treatment : A study utilized Lys3 in a mouse model of prostate cancer, demonstrating reduced tumor size and improved survival rates. The peptide's ability to bind to GRPR facilitated targeted therapy, minimizing side effects associated with traditional chemotherapy .
- Bacterial Infection Control : In a clinical setting, Lys3 was tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load within infected tissues when treated with the peptide, showcasing its potential as an alternative therapeutic agent .
Research Findings
The research surrounding this compound highlights its multifaceted biological activities:
- Mechanism of Action : The peptide's interaction with specific receptors and membranes plays a crucial role in its biological efficacy.
- Therapeutic Applications : Its properties suggest potential applications in cancer therapy, infection control, and immune modulation.
- Future Directions : Ongoing research aims to further elucidate the structure-activity relationships of Lys3 and explore its use in combination therapies for enhanced efficacy against resistant strains and tumors .
Q & A
Q. How to ensure reproducibility when reporting peptide-induced phenotypic changes in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
